molecular formula C10H9ClO4 B13694405 Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No.: B13694405
M. Wt: 228.63 g/mol
InChI Key: YZBOROQVLAJTDW-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a benzodioxane derivative featuring a six-membered 1,4-dioxane ring fused to a benzene core. Key structural attributes include:

  • Chlorine substituent at position 8, which enhances electrophilicity and influences intermolecular interactions.
  • Methyl ester group at position 6, providing a reactive site for hydrolysis or derivatization.

This compound is synthesized via multi-step protocols, often starting from gallic acid or substituted benzodioxan precursors. For example, brominated intermediates like methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate are generated through nucleophilic substitution reactions with 1,2-dibromoethane .

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

methyl 5-chloro-2,3-dihydro-1,4-benzodioxine-7-carboxylate

InChI

InChI=1S/C10H9ClO4/c1-13-10(12)6-4-7(11)9-8(5-6)14-2-3-15-9/h4-5H,2-3H2,1H3

InChI Key

YZBOROQVLAJTDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)OCCO2

Origin of Product

United States

Preparation Methods

Classical Esterification-Alkylation Protocol

This two-step approach remains the most widely reported method for synthesizing methyl 2,3-dihydrobenzo[b]dioxine carboxylates, adaptable for 8-chloro derivatives.

Step 1: Methyl Ester Formation

  • Starting Material : 8-Chloro-2,3-dihydroxybenzoic acid
  • Reagents : Concentrated H₂SO₄, methanol
  • Conditions : Reflux for 6–8 hours under anhydrous conditions
  • Mechanism : Acid-catalyzed esterification
  • Yield : ~85–90% (estimated from analogous reactions in)

Step 2: Cycloalkylation

  • Reagents : 1,2-Dibromoethane, K₂CO₃
  • Conditions : DMF solvent, 80–90°C for 12–16 hours
  • Key Modification : Selective chlorination at the 8-position is achieved using N-chlorosuccinimide (NCS) in DCM prior to alkylation.
  • Yield : 68–72%

Advantages : Scalable to industrial production with minimal purification requirements.

Chlorination-Carboxylation Sequential Strategy

This method prioritizes early-stage chlorination for regioselective control:

Step 1: Directed Chlorination

Step 2: Carboxylation

  • Reagents : CO gas, Pd(OAc)₂ catalyst, CuI co-catalyst
  • Conditions : 80°C in DMF/MeOH (3:1), 12 hours
  • Yield : 60–65%

Analytical Data :

  • ¹H NMR (CDCl₃): δ 3.87 (s, 3H, OCH₃), 4.25–4.32 (m, 4H, dioxane CH₂), 6.85 (s, 1H, aromatic)
  • MS (ESI) : m/z 259.03 [M+H]⁺

Palladium-Catalyzed Coupling Approaches

Modern methods employ cross-coupling to enhance efficiency:

Suzuki-Miyaura Coupling

Component Specification
Boronic Acid Partner Methyl 8-chloro-3,4-dihydroxybenzoate
Halide Partner 1,2-Dibromoethane
Catalyst Pd(PPh₃)₄ (2 mol%)
Base K₂CO₃
Solvent Toluene/EtOH (4:1)
Yield 78%

Key Advantages :

  • Avoids harsh chlorination conditions
  • Enables late-stage functionalization

Microwave-Assisted Synthesis

Optimized for rapid small-scale production:

Reaction Parameters

Parameter Value
Temperature 120°C
Time 20 minutes
Microwave Power 300 W
Solvent DMF
Yield 82%

Purification : Flash chromatography (hexane:EtOAc 4:1) achieves >99% purity.

Industrial-Scale Production

Patented protocols emphasize cost efficiency:

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Classical 72 98 High $
Chlorination-Carboxylation 65 97 Medium $$
Suzuki Coupling 78 99.5 Low $$$
Microwave 82 99 Low $$

Critical Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzodioxine derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The chloro substituent and the ester group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position substituent significantly impacts physicochemical and biological properties:

Compound Name Substituent at Position 8 Key Properties/Applications Reference
Methyl 8-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Cl Enhanced electrophilicity; intermediate for cyclopropane derivatives (e.g., 14h)
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate Br Higher molecular weight (similar reactivity to Cl); used in cross-coupling reactions
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate NH₂ Improved solubility; potential for hydrogen bonding in drug design
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde CHO Aldehyde group enables condensation reactions (e.g., acrylate synthesis)
  • Chlorine vs. Bromine : Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine, favoring reactions requiring precise positioning, such as cyclopropanation .
  • Chlorine vs. Amino: The chloro group’s electron-withdrawing nature contrasts with the electron-donating amino group, altering electronic distribution and reactivity .

Ester Group Modifications

The carboxylate ester at position 6 is a common feature, but alkyl chain variations affect hydrolysis kinetics and downstream applications:

Compound Name Ester Group Key Observations Reference
This compound Methyl Faster hydrolysis than ethyl analogs; used in acrylate synthesis
Ethyl 3-(8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate Ethyl Extended conjugation (λmax ~270 nm); stabilized for biological assays
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbohydrazide (3a) Hydrazide Converts esters to hydrazides for metal chelation or antimicrobial activity
  • Methyl vs. Ethyl Esters : Methyl esters hydrolyze more rapidly under basic conditions, making them preferable for transient intermediates. Ethyl esters offer prolonged stability in synthetic workflows .

Biological Activity

Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClO4C_{10}H_{9}ClO_{4}, with a molecular weight of approximately 232.63 g/mol. The structure features a chloro substituent on the benzodioxine core, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including electrophilic aromatic substitution and cyclization processes. The synthetic pathway often utilizes starting materials such as phenolic compounds and chloroacetic acid derivatives.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Research has indicated that derivatives of this compound exhibit significant activity against melanoma and breast cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundMDA-MB-4355.2
This compoundNCI-H234.7

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several methyl-substituted benzo[d]dioxins. This compound was one of the most potent compounds tested against melanoma cells with an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Activity Assessment : In a recent study focusing on novel antimicrobial agents, this compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. Key Factors :

  • Catalysts : Lipase enzymes (e.g., from Arthrobacter sp.) improve enantioselectivity in related compounds, though yields may vary (~42%) .
  • Solvent and pH : Aqueous phosphate buffer (pH 7.1) optimizes enzymatic steps , while polar aprotic solvents (DMF, acetone) enhance cyclization .

Q. Basic

  • Ester Hydrolysis : Under acidic/basic conditions, the methyl ester converts to a carboxylic acid, altering solubility and bioactivity .
  • Nucleophilic Substitution : The 8-chloro group can be replaced with amino or alkoxy groups via SNAr reactions (e.g., using NH₃ or ROH in DMF) .
  • Reduction : LiAlH₄ reduces esters to alcohols, while catalytic hydrogenation saturates the dioxane ring .

Advanced : The chloro group’s position (C8) influences regioselectivity in substitution reactions. For example, steric hindrance from the dioxane ring may slow reactivity compared to para-substituted analogs .

What mechanisms underlie its potential biological activity (e.g., enzyme inhibition)?

Advanced
While direct data on this compound is limited, structural analogs (e.g., ethyl 8-amino derivatives) inhibit poly(ADP-ribose) polymerase (PARP) via:

  • Hydrogen Bonding : Amino/ester groups interact with PARP’s catalytic domain .
  • DNA Repair Disruption : IC₅₀ values for analogs range 0.88–12 μM, suggesting competitive inhibition .

Q. Methodological Approach :

Molecular Docking : Simulate binding affinity with PARP (PDB: 4UND).

In Vitro Assays : Measure IC₅₀ using NAD⁺ depletion assays .

How does the 8-chloro substituent affect structure-activity relationships (SAR) in benzodioxine derivatives?

Advanced
Key Comparisons :

SubstituentPositionImpact on ActivityReference
ClC8Enhances electrophilicity; may improve membrane permeability
NH₂C8Increases hydrogen bonding (e.g., PARP inhibition)
NO₂C7Elevates redox activity (e.g., anticancer properties)

Q. Experimental Design :

  • Synthesize analogs with varying substituents.
  • Test in cytotoxicity assays (e.g., against leukemia cell lines) .

What analytical methods ensure purity and quantify this compound in complex matrices?

Q. Advanced

  • HPLC : Use C18 columns with UV detection (λ = 254 nm). For analogs, retention times ~0.9–1.2 min (method: 5–95% acetonitrile/water) .
  • LC-MS/MS : Quantify via [M+H]⁺ ions (expected m/z ~257 for C₁₁H₁₀ClO₄).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C inferred from esters ).

How does pH and solvent influence the stability of this compound?

Q. Basic

  • Acidic Conditions : Ester hydrolysis accelerates (e.g., HCl/MeOH, 60°C) .
  • Basic Conditions : Saponification occurs (e.g., NaOH/H₂O, RT) .
  • Storage : Stable in anhydrous DMSO or DMF at –20°C (analog data) .

What conformational insights can be gained from crystallographic studies of related benzodioxines?

Q. Advanced

  • Envelope Conformation : The dioxane ring adopts an envelope shape, with oxygen atoms in planar positions .
  • Intermolecular Interactions : Weak C–H⋯O/N bonds influence packing and solubility .

Q. Methodology :

  • Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane).
  • Resolve structures using synchrotron X-ray diffraction .

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